Lipophilicity vs. 4,5-Dibromo-2-methylpyridazin-3-one
Comparative in silico analysis reveals that [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate exhibits substantially lower predicted lipophilicity (ACD/LogP = 0.26) than the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one (ChemSpider calculated LogP ~1.2). This difference of approximately 0.94 log units corresponds to a theoretical ~8.7-fold lower octanol-water partition coefficient for the acetoxymethyl derivative, suggesting significantly improved aqueous solubility and potentially more favorable in vivo distribution characteristics for biological screening applications [1].
(Δ ∼0.94 log units)
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) as a measure of lipophilicity and aqueous solubility potential |
|---|---|
| Target Compound Data | ACD/LogP = 0.26 (predicted); Polar Surface Area = 59 Ų; Hydrogen Bond Acceptors = 5; Hydrogen Bond Donors = 0; Rule of 5 Violations = 0 |
| Comparator Or Baseline | 4,5-Dibromo-2-methylpyridazin-3(2H)-one (PubChem CID 69251): predicted XLogP3 = 1.2; Polar Surface Area = 34 Ų; Hydrogen Bond Acceptors = 2; Hydrogen Bond Donors = 0 |
| Quantified Difference | ΔLogP = -0.94 log units (approximately 8.7-fold lower partition coefficient for target compound) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform PhysChem Module v14.00 for target compound; PubChem XLogP3 prediction for comparator |
Why This Matters
The significantly lower LogP value indicates that 231613-44-8 possesses markedly different physicochemical and ADME properties compared to the methyl analog, directly impacting compound selection for assays requiring aqueous solubility or specific membrane permeability profiles.
- [1] ChemSpider. (2024). (4,5-Dibromo-6-oxo-1(6H)-pyridazinyl)methyl acetate. CSID: 1216366. Retrieved from legacy.chemspider.com/Chemical-Structure.1216366.html. Predicted data generated using ACD/Labs Percepta Platform PhysChem Module v14.00. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 69251: 4,5-Dibromo-2-methylpyridazin-3-one. Retrieved from pubchem.ncbi.nlm.nih.gov. XLogP3 = 1.2. View Source
